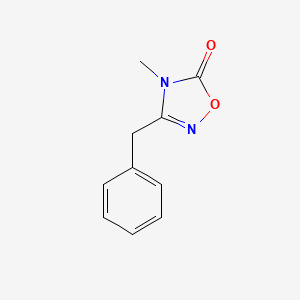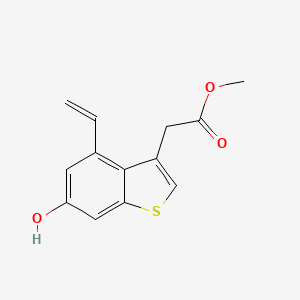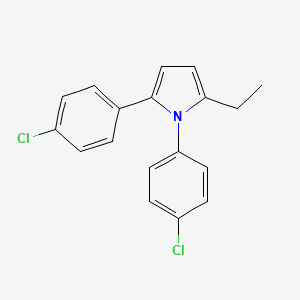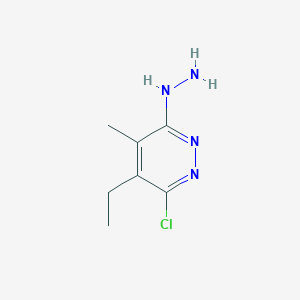
3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine is a chemical compound with the molecular formula C7H10ClN3 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine typically involves the reaction of 6-chloro-5-ethyl-4-methylpyridazine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridazinone derivatives, hydrazine derivatives with various substituents, and substituted pyridazine derivatives.
Applications De Recherche Scientifique
3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic processes in microorganisms or cancer cells. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-6-hydrazinylpyridazine
- 6-Chloro-3-hydrazinylpyridazine
- 5-Ethyl-4-methylpyridazin-3-ylhydrazine
Uniqueness
3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The presence of the chloro, ethyl, and methyl groups in specific positions on the ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H11ClN4 |
|---|---|
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
(6-chloro-5-ethyl-4-methylpyridazin-3-yl)hydrazine |
InChI |
InChI=1S/C7H11ClN4/c1-3-5-4(2)7(10-9)12-11-6(5)8/h3,9H2,1-2H3,(H,10,12) |
Clé InChI |
JIORCOQHYBCYFX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NN=C1Cl)NN)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
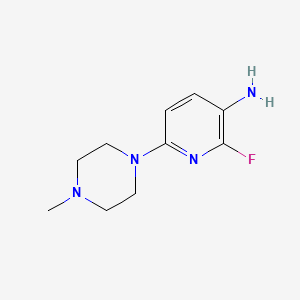
![ethyl N-[4-(2-bromoethyl)-3-chlorophenyl]aminoacetate](/img/structure/B8315741.png)
![2-{[9-Oxo-6-(2H-tetrazol-5-yl)-9H-xanthen-2-yl]oxy}ethyl acetate](/img/structure/B8315764.png)
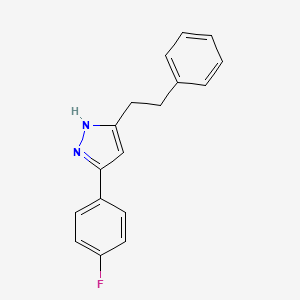

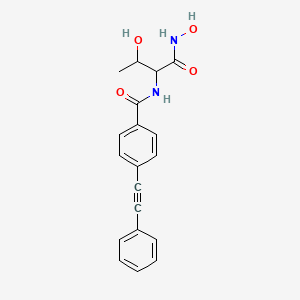
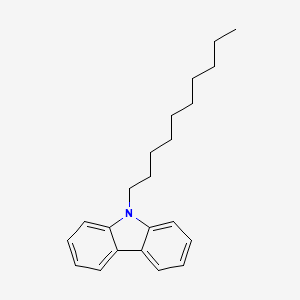
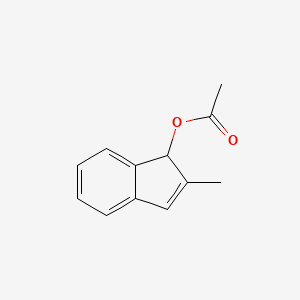
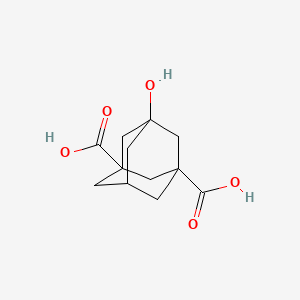
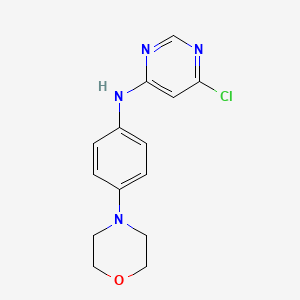
![(2,4-Bis-benzyloxy-5-isopropenyl-phenyl)-[5-(4-methyl-piperazin-1-ylmethyl)-1,3-dihydro-isoindol-2-yl]-methanone](/img/structure/B8315816.png)
